5-Ethoxy-2-nitrobenzonitrile

Vue d'ensemble

Description

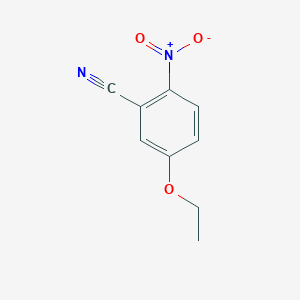

5-Ethoxy-2-nitrobenzonitrile (CAS No.: 1415819-87-2) is a nitroaromatic compound with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It is characterized by three key functional groups: an ethoxy group (-OCH₂CH₃) at the 5-position, a nitro group (-NO₂) at the 2-position, and a nitrile group (-CN) at the benzonitrile core. Its purity is typically reported as 95% or higher, ensuring reliability in synthetic workflows.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-nitrobenzonitrile typically involves the nitration of 5-ethoxybenzonitrile. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 5-Ethoxy-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial and Antiparasitic Properties

5-Ethoxy-2-nitrobenzonitrile has been investigated for its potential antimicrobial and antiparasitic activities. Research indicates that nitrobenzonitrile derivatives can exhibit significant activity against various pathogens, making them candidates for developing new therapeutic agents. For instance, similar compounds have shown effectiveness against helminth infestations in veterinary medicine, suggesting that this compound may possess similar properties .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized in the preparation of erlotinib, a drug used for treating certain types of cancer. The synthesis involves treating this compound with specific reagents to yield desired pharmaceutical compounds . This highlights its significance in drug development processes.

Material Science Applications

Organic Electronics

In the realm of material science, this compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications, making it suitable for use as a semiconductor material .

Polymer Chemistry

The compound can also be incorporated into polymer matrices to enhance their properties. Its ability to act as a functional group allows for the development of polymers with specific characteristics, such as improved thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for engineering and industrial uses .

Biochemical Applications

Buffering Agent

this compound has been identified as a non-ionic organic buffering agent useful in biological research, particularly in cell culture applications where maintaining pH is crucial. It functions effectively within a pH range of 6 to 8.5, making it suitable for various biochemical assays .

Nitric Oxide Sensing

Recent studies have explored the use of similar nitrile compounds as nitric oxide (NO) sensors due to their rapid reaction rates with NO. Although not directly confirmed for this compound, the structural similarities suggest potential applications in developing hyperpolarized nuclear magnetic resonance (HP-NMR) probes for real-time monitoring of NO in biological systems .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Ethoxy-2-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethoxy-2-nitrobenzonitrile with compounds sharing structural or functional similarities, focusing on molecular properties, reactivity, and applications.

3-Methanesulfonyl-4-nitrobenzoic Acid

- Molecular Formula: C₈H₇NO₆S

- Molecular Weight : 245.21 g/mol

- Functional Groups: Nitro (-NO₂), methanesulfonyl (-SO₂CH₃), and carboxylic acid (-COOH).

- Key Differences :

- The carboxylic acid group in 3-Methanesulfonyl-4-nitrobenzoic acid confers higher polarity and acidity (pKa ~2-3) compared to the nitrile group in this compound, which is less polar and more reactive in nucleophilic substitutions .

- The methanesulfonyl group enhances electrophilicity at the aromatic ring, making it suitable for sulfonamide formation, whereas the ethoxy group in this compound acts as an electron-donating substituent, moderating nitro group reactivity .

5-Ethoxy-2-mercaptobenzimidazole

- Molecular Formula: Not explicitly provided in evidence, but structurally inferred.

- Functional Groups : Ethoxy (-OCH₂CH₃), mercapto (-SH), and benzimidazole core.

- Key Differences :

- The benzimidazole ring introduces heterocyclic aromaticity, enabling coordination with metal ions, unlike the benzonitrile core of this compound, which is more suited for cyanation reactions .

- The mercapto group (-SH) offers thiol-based reactivity (e.g., disulfide formation), contrasting with the nitro group’s role in redox reactions or reduction to amines .

Hypothetical Analog: 5-Methoxy-2-nitrobenzonitrile

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Functional Groups: Methoxy (-OCH₃), nitro (-NO₂), and nitrile (-CN).

Data Table: Comparative Analysis of Selected Compounds

Limitations and Knowledge Gaps

Direct comparative studies on the physicochemical or biological properties of these compounds are scarce. Further experimental work is needed to validate hypothesized differences in reactivity and applications.

Activité Biologique

5-Ethoxy-2-nitrobenzonitrile (C9H8N2O3) is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H8N2O3

- CAS Number : 1415819-87-2

- Structure : Contains a nitro group (-NO2) and an ethoxy group (-OEt) attached to a benzonitrile core.

Mechanisms of Biological Activity

The biological activity of nitro compounds, including this compound, primarily stems from the presence of the nitro group. This moiety can undergo reduction to form reactive intermediates that interact with biomolecules, leading to various pharmacological effects.

1. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. The mechanism involves the reduction of the nitro group, producing toxic intermediates that bind to DNA and induce cell death. For instance, similar compounds have shown efficacy against bacteria and protozoa by disrupting nucleic acid synthesis .

| Compound | Activity Type | Mechanism |

|---|---|---|

| Metronidazole | Antimicrobial | Reduction to toxic intermediates |

| Chloramphenicol | Antimicrobial | Inhibition of protein synthesis |

2. Anti-inflammatory Effects

Research indicates that nitroaromatic compounds can exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. These actions reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to their therapeutic potential in inflammatory diseases .

3. Cytotoxicity in Cancer Research

This compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various nitroaromatic compounds, this compound demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) cells. The mechanism involved apoptosis induction via ROS generation and activation of caspase pathways.

Case Study 2: Inhibition of iNOS

A recent investigation highlighted the compound's ability to inhibit iNOS activity in vitro. The results showed a dose-dependent decrease in NO production in macrophage cell lines treated with this compound, suggesting its potential as an anti-inflammatory agent .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Nitro compounds can exhibit toxicity due to their ability to form reactive intermediates. Toxicological studies are necessary to assess the compound's safety in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Ethoxy-2-nitrobenzonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration and etherification steps. For example, nitro groups can be introduced via mixed acid (HNO₃/H₂SO₄) nitration of precursor benzonitrile derivatives, followed by ethoxy substitution using alkylation agents like ethyl bromide in the presence of a base (e.g., K₂CO₃). Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical to verify structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks; ensure eye-wash stations and safety showers are accessible .

- Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or decomposition .

- Spill Management : Neutralize spills with dry sand or chemical absorbents; avoid aqueous solutions to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy group) and FT-IR (ν~2220 cm⁻¹ for nitrile C≡N stretch, ~1520 cm⁻¹ for nitro group).

- Chromatography : HPLC with UV detection (λ~270 nm) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z: 208.06 for C₉H₈N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from differences in experimental setups. To address this:

- Controlled Stability Studies : Conduct pH-dependent stability assays (pH 1–13) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy.

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acids under basic conditions).

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-Methoxy-3-nitrobenzonitrile) to isolate substituent-specific effects .

Q. What strategies are effective for optimizing reaction yields in cross-coupling reactions involving this compound?

- Methodological Answer : Nitro and nitrile groups can act as directing groups in cross-coupling. Key strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for Suzuki-Miyaura coupling with boronic esters (e.g., arylboronic acids).

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility and reaction rates.

- Temperature Control : Moderate heating (80–100°C) to balance reactivity and side-reaction suppression.

- Byproduct Monitoring : Track nitro-group reduction (e.g., to amines) via TLC or in-situ IR .

Q. How can computational methods enhance the design of derivatives based on this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to guide functional group modifications.

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity data to prioritize synthetic targets .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rate during melting point determination).

- Interlaboratory Collaboration : Share samples with independent labs for cross-validation.

- Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities affecting spectral assignments .

Propriétés

IUPAC Name |

5-ethoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-8-3-4-9(11(12)13)7(5-8)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHDQGBZQJRJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305068 | |

| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415819-87-2 | |

| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415819-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.